
1-Pentadecen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentadecen-3-one is an organic compound with the molecular formula C15H28O It is a ketone with a long hydrocarbon chain, making it a member of the aliphatic ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentadecen-3-one can be synthesized through several methods. One common approach involves the oxidation of 1-pentadecene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ketone.
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of 1-pentadecene. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Pentadecen-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ketone can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed:
Oxidation: Pentadecanoic acid.
Reduction: 1-Pentadecen-3-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
1-Pentadecen-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-pentadecen-3-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The long hydrocarbon chain allows it to interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can influence cellular processes and biochemical pathways.
Comparison with Similar Compounds
1-Pentadecene: An alkene with a similar hydrocarbon chain but lacking the ketone functional group.
Pentadecanone: A saturated ketone with a similar structure but without the double bond.
1-Pentadecen-3-ol: The corresponding alcohol of 1-pentadecen-3-one.
Uniqueness: this compound is unique due to its combination of a long hydrocarbon chain and a reactive ketone group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Properties
CAS No. |
131088-58-9 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
pentadec-1-en-3-one |
InChI |
InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4H,2-3,5-14H2,1H3 |
InChI Key |
YFURFLWAOAZPGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


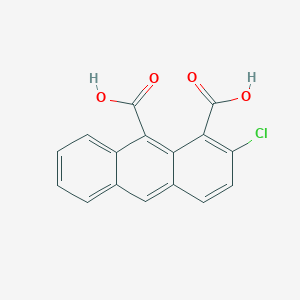

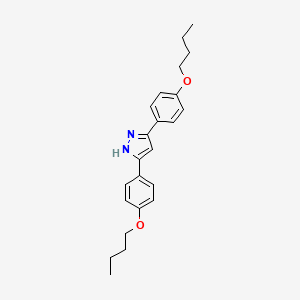
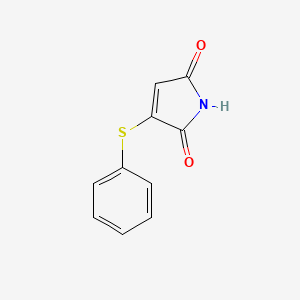
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
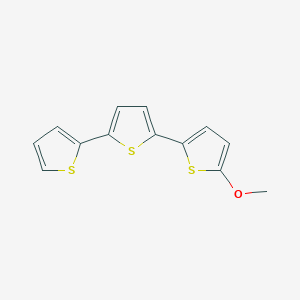

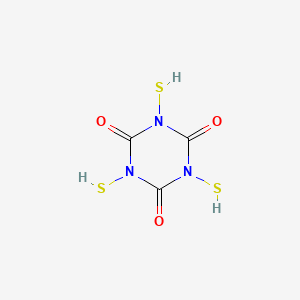
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
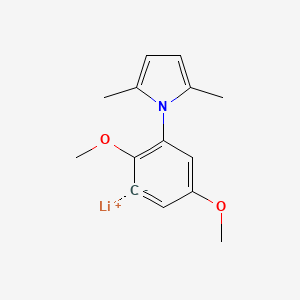

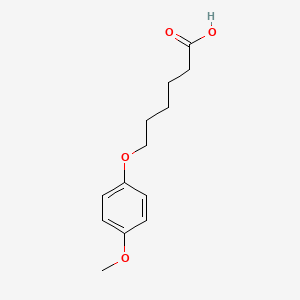
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
